Nomifensine-d3 (maleate)
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Overview
Description
Nomifensine-d3 (maleate) is a deuterium-labeled version of Nomifensine maleate. Nomifensine is a norepinephrine-dopamine reuptake inhibitor, which increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking the dopamine and norepinephrine reuptake transporters . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nomifensine-d3 (maleate) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Nomifensine maleate molecule . The synthesis involves the substitution of hydrogen atoms with deuterium atoms in the Nomifensine structure. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
The industrial production of Nomifensine-d3 (maleate) follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Nomifensine-d3 (maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of Nomifensine-d3 (maleate) .
Scientific Research Applications
Nomifensine-d3 (maleate) is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Nomifensine-d3 (maleate) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the amount of these neurotransmitters available in the synaptic cleft . The molecular targets include the sodium-dependent norepinephrine transporter and the sodium-dependent dopamine transporter . By blocking these transporters, Nomifensine-d3 (maleate) enhances the synaptic transmission of norepinephrine and dopamine, leading to increased neurotransmitter activity .
Comparison with Similar Compounds
Nomifensine-d3 (maleate) is unique due to its deuterium labeling, which distinguishes it from other norepinephrine-dopamine reuptake inhibitors. Similar compounds include:
Nomifensine maleate: The non-deuterated version of Nomifensine-d3 (maleate).
Desipramine hydrochloride: Another norepinephrine-dopamine reuptake inhibitor used in research.
Trimipramine maleate: A compound with similar pharmacological properties.
Nomifensine-d3 (maleate) offers advantages in research due to its stable isotopic labeling, which allows for precise quantitation and analysis of drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-phenyl-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i1D3; |
InChI Key |
GEOCVSMCLVIOEV-PCUGBSCUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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